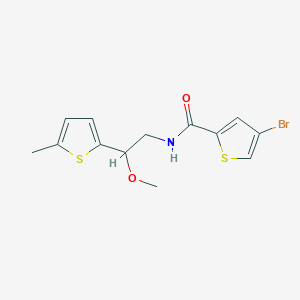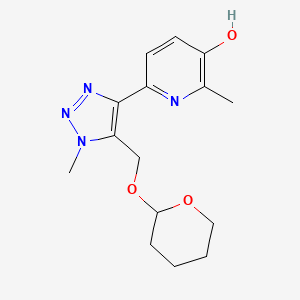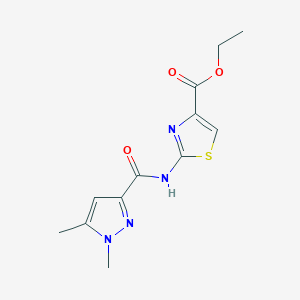
ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate” is a complex organic molecule that contains a pyrazole ring and a thiazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Thiazoles, on the other hand, are organic compounds with a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the ethyl ester and carboxamide functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the ethyl ester and carboxamide functional groups . The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiazole ring could potentially act as nucleophiles in certain reactions .科学的研究の応用
Chemical Synthesis and Molecular Structure
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is involved in various chemical synthesis processes. For instance, its reaction with thiourea in dimethylformamide involves ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This leads to the formation of formamides with confirmed structures through X-ray analysis (Ledenyova et al., 2018). Additionally, synthesis methods have been developed to obtain related compounds, employing condensation reactions that yield a series of derivatives (Nassar et al., 2015).
Biological Activities and Applications
This compound and its derivatives show potential in various biological applications. For example, some derivatives have demonstrated significant effects in mouse tumor model cancer cell lines, indicating potential anti-tumor properties (Nassar et al., 2015).
Corrosion Inhibition
Compounds similar to this compound have been studied for their corrosion inhibitive effects on steel in hydrochloric acid solution. These studies contribute to understanding how such compounds can be used in industrial applications for material protection (Tebbji et al., 2005).
Coordination Chemistry
This compound and its analogs have been used in coordination chemistry to form complexes with transition metal ions. These complexes have been characterized by spectroscopy and magnetic measurements, demonstrating the versatility of these compounds in forming structurally diverse complexes (Seubert et al., 2011).
Antileishmanial Activity
In the field of medicinal chemistry, related compounds have been synthesized with a focus on antileishmanial activity. These compounds have shown good inhibitory activity against Leishmania species, indicating potential applications in the treatment of leishmaniasis (Tapia et al., 2002).
Computational Studies
Computational studies on derivatives of this compound, such as quantum chemical calculations, molecular electrostatic potential surface analyses, and natural bond orbital interactions, have been conducted. These studies help in understanding the electronic and structural properties of these compounds (Singh et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, dust formation should be avoided. If it’s a liquid, contact with skin and eyes should be avoided . It’s also important to note that the compound could be hazardous if ingested .
将来の方向性
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
特性
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-6-20-12(13-9)14-10(17)8-5-7(2)16(3)15-8/h5-6H,4H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPYEJNLXLUWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

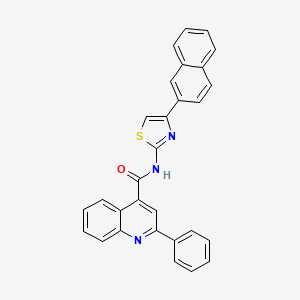
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
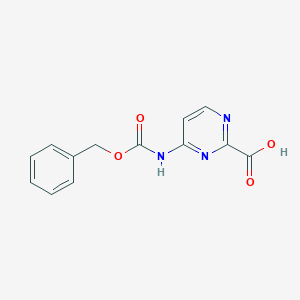
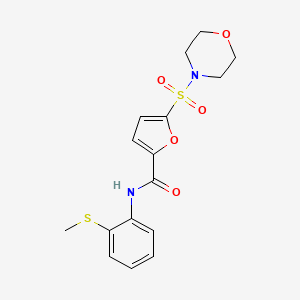
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)
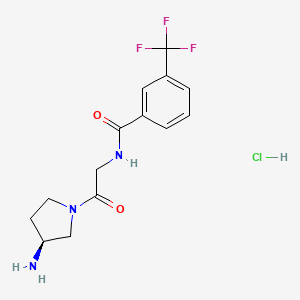
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(p-tolyl)methanone](/img/structure/B2425950.png)



